Vital red

Description

Properties

IUPAC Name |

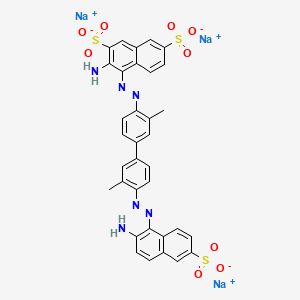

trisodium;3-amino-4-[[4-[4-[(2-amino-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N6O9S3.3Na/c1-18-13-20(4-11-29(18)37-39-33-26-8-6-24(50(41,42)43)15-22(26)3-10-28(33)35)21-5-12-30(19(2)14-21)38-40-34-27-9-7-25(51(44,45)46)16-23(27)17-31(32(34)36)52(47,48)49;;;/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENFRIQISKNZDL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25N6Na3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-65-2 | |

| Record name | Vital new red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4'-[(2-amino-6-sulfo-1-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is a red vital stain and how does it work?

An in-depth guide to red vital stains, their mechanisms, and applications for researchers, scientists, and drug development professionals.

Introduction to Vital Staining

Vital staining is a technique used to stain living cells or tissues for microscopic observation without causing immediate cell death.[1][2] This method allows for the real-time study of cellular structures and dynamic processes.[1] Vital stains can be administered to a living organism (intravital staining) or applied to cells or tissues that have been removed from the organism (supravital staining).[2][3]

The core principle of vital staining relies on the selective interaction between the dye and specific cellular components.[1] The mechanism of uptake and staining depends on factors such as the cell membrane's permeability, the dye's chemical properties (e.g., charge and lipophilicity), and the pH of intracellular compartments.[1] Vital stains are broadly categorized based on their ability to either permeate the membrane of living cells or be excluded by them.

-

Supravital Stains: These stains are taken up by living cells, often accumulating in specific organelles like mitochondria or lysosomes.[3][4]

-

Exclusion Dyes: These stains are unable to cross the intact membrane of living cells. They only enter and stain cells with compromised membranes, thus serving as markers for cell death.[3][5]

This guide focuses on red vital stains, a group of dyes widely used in cell biology, histology, and toxicology to assess cell viability, visualize specific cellular components, and analyze tissue structures.

Key Red Vital Stains: Mechanisms and Properties

Several red dyes are employed in vital staining, each with a unique mechanism of action and set of applications. The most prominent examples include Neutral Red, Propidium Iodide (a fluorescent stain), and Safranin O.

Neutral Red

Neutral Red (also known as Toluylene Red) is a eurhodin dye that functions as a supravital stain.[6] It is a weak cationic dye that can penetrate the cell membrane of viable cells through non-ionic passive diffusion.[1][7] Once inside the cell, it accumulates in the acidic environment of lysosomes, where it becomes charged and is retained.[1][6][7] This lysosomal uptake is an active process, meaning only metabolically active, viable cells can effectively sequester the dye.[8][9] Consequently, the amount of dye retained is directly proportional to the number of viable cells in a sample, making it a widely used indicator for cytotoxicity and cell viability assays.[7][8][9]

Propidium Iodide (PI)

Propidium Iodide (PI) is a fluorescent intercalating agent and a classic example of an exclusion dye.[3] Due to its chemical structure, PI is membrane-impermeant and cannot cross the intact plasma membrane of living cells.[10][11] However, in dead or dying cells where membrane integrity is compromised, PI can enter the cell freely.[11] Once inside, it binds to DNA by intercalating between the base pairs with little to no sequence preference.[10] PI also binds to RNA, so treatment with RNase is often necessary for precise DNA analysis.[10][12] Upon binding to nucleic acids, the fluorescence of PI is enhanced 20- to 30-fold, emitting a bright red signal when excited by a 488 nm laser.[13][11] This property makes PI an excellent tool for identifying dead cells in a population via fluorescence microscopy and flow cytometry.[10]

Safranin O

Safranin O is a cationic biological stain used extensively in histology and cytology, particularly as a counterstain.[14][15] While often used on fixed tissues, its principle of binding to specific biological structures is relevant. Safranin O is primarily used to detect cartilage, mucin, and mast cell granules.[14] In cartilage staining, it binds with high affinity to the negatively charged proteoglycans in the extracellular matrix, imparting a distinct red-orange color.[16][17] It is also famously used as the classic red counterstain in the Gram stain protocol to visualize Gram-negative bacteria.[14][17]

Quantitative Data Summary

The following table summarizes key quantitative properties of the discussed red vital stains.

| Stain | C.I. Number | Formula (Dimethyl) | Formula Weight (Dimethyl) | Excitation Max (Bound) | Emission Max (Bound) | Common Applications |

| Neutral Red | 50040 | C₁₅H₁₇N₄Cl | 288.78 g/mol | N/A (Colorimetric) | N/A (Colorimetric) | Cell Viability/Cytotoxicity Assays, Lysosome Staining[1][6] |

| Propidium Iodide | N/A | C₂₇H₃₄I₂N₄ | 668.4 g/mol | ~535 nm | ~617 nm[13] | Dead Cell Identification, Cell Cycle Analysis (Flow Cytometry)[13] |

| Safranin O | 50240 | C₂₀H₁₉N₄Cl | 350.85 g/mol [15] | ~530 nm[15] | N/A (Colorimetric) | Cartilage Staining (Histology), Gram Stain Counterstain[14][15] |

Visualization of Mechanisms and Workflows

Diagrams created using Graphviz illustrate the core mechanisms and experimental workflows associated with red vital stains.

Mechanism Diagrams

Caption: Neutral Red passively enters viable cells and is trapped in acidic lysosomes.

Caption: Propidium Iodide is excluded by viable cells but enters non-viable cells.

Experimental Workflow Diagrams

Caption: A typical experimental workflow for vital staining.

Caption: Step-by-step workflow for the Neutral Red cytotoxicity assay.

Experimental Protocols

Detailed methodologies for key experiments using red vital stains are provided below.

Protocol: Neutral Red Uptake Assay for Cell Viability

This protocol is adapted from established methods for quantifying cell viability based on lysosomal uptake of Neutral Red.[7][8][9]

Materials:

-

Cells cultured in a 96-well flat-bottom plate

-

Test compound/toxin

-

Neutral Red stock solution (e.g., 4 mg/mL in water)

-

Culture medium

-

1X Washing Solution (e.g., PBS)

-

Neutral Red Destain/Solubilization Solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[7]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells at a density of 5,000–50,000 cells per well in a 96-well plate and incubate overnight.[9]

-

Treatment: Expose cells to various concentrations of the test compound and appropriate controls. Incubate for the desired exposure time (e.g., 24-48 hours).

-

Staining: Prepare a fresh 1X Neutral Red Staining Solution by diluting the stock solution (e.g., 1:100) in pre-warmed culture medium to a final concentration of approximately 40-50 µg/mL.[7]

-

Remove the treatment medium and add 100 µL of the 1X Neutral Red Staining Solution to each well.

-

Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[7]

-

Washing: After incubation, remove the staining solution and wash the cells gently with a 1X Washing Solution to remove any unincorporated dye.[9]

-

Solubilization: Add 150 µL of the Solubilization Solution to each well to extract the dye from the lysosomes.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Measurement: Measure the optical density (absorbance) of the solubilized dye at 540 nm using a microplate reader.[8][9] The absorbance is directly proportional to the number of viable cells.

Protocol: Propidium Iodide Staining for Cell Viability (Flow Cytometry)

This protocol outlines the steps for identifying dead cells in a suspension using PI for flow cytometric analysis.[12]

Materials:

-

Single-cell suspension in a suitable buffer (e.g., PBS + 2% FBS)

-

70% ethanol, ice-cold

-

Propidium Iodide Staining Solution (e.g., 50 µg/mL PI and 3.8 mM sodium citrate in PBS)[12]

-

RNase A stock solution (e.g., 10 µg/mL)[12]

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Harvesting: Harvest cells and prepare a single-cell suspension at a concentration of 3-6 x 10⁶ cells/mL in buffer.[12]

-

Fixation (for cell cycle analysis): While gently vortexing, add 5 mL of cold 70% ethanol dropwise to 500 µL of the cell suspension. Fix for at least 1 hour at 4°C. Note: For simple live/dead discrimination without cell cycle analysis, fixation can be omitted, and PI is added directly to the live cell suspension.

-

Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 400 x g) to pellet them and wash twice with PBS.[12]

-

Staining: Resuspend the cell pellet in 1 mL of the Propidium Iodide Staining Solution.

-

RNase Treatment: Add RNase A to a final concentration of 0.5 µg/mL to degrade RNA and ensure PI stains only DNA.[12] Incubate for at least 4 hours (or overnight) at 4°C, protected from light.[12]

-

Analysis: Analyze the stained cells on a flow cytometer. Excite the sample at 488 nm and collect the red fluorescence emission (typically around 617 nm).[11] Viable cells (if unfixed) will show low red fluorescence, while dead/fixed cells will show high red fluorescence.

Protocol: Safranin O Staining for Cartilage (Histology)

This protocol describes the use of Safranin O with a Fast Green counterstain to visualize proteoglycans in cartilage within fixed tissue sections.[16][17]

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Weigert's Iron Hematoxylin (for nuclear staining)

-

Fast Green solution (0.05% in distilled water)

-

Acetic Acid solution (1% aqueous)

-

Safranin O solution (0.1% in distilled water)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.[17]

-

Nuclear Staining: Stain with Weigert's Iron Hematoxylin for 10 minutes to stain cell nuclei, then wash in running tap water.

-

Counterstaining: Stain with Fast Green solution for 5 minutes.[16] This will stain the cytoplasm and background tissue green.

-

Rinsing: Rinse quickly with 1% Acetic Acid solution for 10-15 seconds to differentiate.[16][17]

-

Safranin O Staining: Stain with 0.1% Safranin O solution for 5 minutes.[16]

-

Dehydration and Clearing: Dehydrate the sections rapidly through a graded series of ethanol (95%, 100%).[17] Clear in xylene.

-

Mounting: Coverslip the slides using a permanent mounting medium.

Expected Results:

-

Cartilage/Proteoglycans: Red to orange[16]

-

Nuclei: Black/dark blue

-

Cytoplasm and background tissue: Green[16]

References

- 1. grokipedia.com [grokipedia.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Vital stain - Wikipedia [en.wikipedia.org]

- 4. medsciencegroup.us [medsciencegroup.us]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Neutral red - Wikipedia [en.wikipedia.org]

- 7. re-place.be [re-place.be]

- 8. Neutral Red Clinisciences [clinisciences.com]

- 9. assaygenie.com [assaygenie.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Propidium Iodide Applications & Common Issues | AAT Bioquest [aatbio.com]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Propidium iodide - Wikipedia [en.wikipedia.org]

- 14. Safranin - Wikipedia [en.wikipedia.org]

- 15. stainsfile.com [stainsfile.com]

- 16. ihisto.io [ihisto.io]

- 17. conductscience.com [conductscience.com]

The Core Mechanism of Neutral Red Vital Stain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Neutral Red, a vital stain widely utilized in cell biology and toxicology for assessing cell viability and cytotoxicity. The document details the molecular basis of Neutral Red uptake and sequestration within viable cells, presents key quantitative data, and offers a detailed experimental protocol for its application.

Introduction to Neutral Red

Neutral Red (NR), also known as Toluylene Red, is a eurhodin dye that functions as a supravital stain, meaning it can be taken up by living cells without immediately causing cell death.[1][2][3] Its primary application lies in the quantitative estimation of viable cells in culture, making it a cornerstone of in vitro cytotoxicity assays.[1][4][5] The principle of the Neutral Red uptake assay is predicated on the ability of healthy, viable cells to actively incorporate and concentrate the dye within their lysosomes, while non-viable or damaged cells lose this capacity.[6][7][8]

Mechanism of Action: A Step-by-Step Breakdown

The selective accumulation of Neutral Red in the lysosomes of viable cells is a multi-step process governed by cellular physiology, particularly the maintenance of pH gradients.

Cellular Uptake

Neutral Red is a weakly cationic dye that, at physiological pH, exists predominantly in a non-ionized, lipid-soluble form.[9] This allows it to readily penetrate the plasma membrane of cells via non-ionic passive diffusion.[1][2]

Lysosomal Sequestration

Once inside the cytoplasm, Neutral Red diffuses into intracellular organelles. The acidic environment of lysosomes, which typically have a pH of 4.5 to 5.5, plays a crucial role in its accumulation.[10][11] Within the acidic lumen of the lysosomes, the Neutral Red molecule becomes protonated, acquiring a positive charge.[9] This charged form of the dye is no longer membrane-permeable and is consequently trapped within the lysosomes.[9] This process of "proton trapping" is dependent on the cell's ability to maintain a significant pH gradient between the cytoplasm and the lysosomes, a process that requires ATP.[1][9]

Basis of Viability Assessment

The accumulation of Neutral Red is directly proportional to the number of viable cells with intact lysosomal function.[1][9] In the event of cellular damage, lysosomal membrane integrity is compromised, or the ATP-dependent proton pumps that maintain the low lysosomal pH are inhibited.[1][2][12] This leads to a diminished capacity to retain the dye. Dead cells, with completely compromised membranes, are unable to take up the dye at all.[6][7] Consequently, the amount of dye retained by a cell population serves as a reliable indicator of its viability.[1][13]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the Neutral Red vital stain and its application in cell viability assays.

| Parameter | Value/Range | Reference(s) |

| Spectrophotometric Measurement | ||

| Absorbance Maximum (Solubilized Dye) | 540 nm | [6][14] |

| Background Absorbance Measurement | 690 nm | [7] |

| pH Sensitivity | ||

| pKa | 6.8 | [9] |

| pH Indicator Range | 6.8 (Red) to 8.0 (Yellow) | [3] |

| Spectral Properties in Aqueous Solution | ||

| Absorption Maximum (Protonated Form) | 535 nm | [15] |

| Absorption Maximum (Neutral Form) | 450 nm | [15] |

| Fluorescence Emission Maximum | 637 nm | [15] |

| Experimental Parameter | Recommended Value/Range | Reference(s) |

| Cell Seeding Density (96-well plate) | 5,000 - 50,000 cells/well | [6] |

| Neutral Red Incubation Time | 1 - 4 hours | [14] |

| Final Neutral Red Concentration in Medium | 25 µg/mL | [12] |

| Solubilization Time | At least 10 minutes | [7][14] |

Detailed Experimental Protocol: Neutral Red Uptake Assay

This protocol provides a generalized procedure for assessing cytotoxicity using the Neutral Red uptake assay in adherent cell cultures. Optimization of cell density and incubation times may be necessary for specific cell lines and experimental conditions.

Materials:

-

Primary cells or established cell lines

-

Complete cell culture medium

-

Neutral Red solution (e.g., 0.33 g/L in sterile water)

-

Phosphate-Buffered Saline (PBS), without calcium and magnesium

-

Neutral Red Destain Solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)

-

96-well flat-bottom tissue culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is at least 95%.

-

Prepare a cell suspension in complete culture medium at the desired density (typically 5 x 10⁴ to 5 x 10⁵ cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.

-

-

Compound Treatment:

-

The following day, remove the medium and expose the cells to various concentrations of the test compound in fresh medium. Include appropriate vehicle controls.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

Neutral Red Staining:

-

After the treatment period, remove the medium containing the test compound.

-

Add 100 µL of pre-warmed medium containing Neutral Red (final concentration typically 25-50 µg/mL) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator.

-

-

Washing:

-

Carefully remove the Neutral Red-containing medium.

-

Gently rinse the cells with 150 µL of PBS to remove any unincorporated dye.

-

-

Dye Solubilization:

-

Add 150 µL of the Neutral Red Destain Solution to each well.

-

Place the plate on a plate shaker for at least 10 minutes to ensure complete solubilization of the incorporated dye.

-

-

Absorbance Measurement:

-

Measure the optical density (OD) at 540 nm using a microplate spectrophotometer. A reference wavelength of 690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

The absorbance values are directly proportional to the number of viable cells.

-

Calculate the percentage of viability for each treatment condition relative to the untreated control.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the core concepts of the Neutral Red mechanism of action and the experimental workflow.

References

- 1. re-place.be [re-place.be]

- 2. researchtweet.com [researchtweet.com]

- 3. Neutral red - Wikipedia [en.wikipedia.org]

- 4. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]

- 10. researchgate.net [researchgate.net]

- 11. dojindo.com [dojindo.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 14. qualitybiological.com [qualitybiological.com]

- 15. Solvent polarity and pH effects on the spectroscopic properties of neutral red: application to lysosomal microenvironment probing in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of red fluorescent dyes in live-cell imaging.

An In-depth Technical Guide to the Application of Red Fluorescent Dyes in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging has become an indispensable tool in modern biological research, enabling the real-time visualization of dynamic cellular processes. The choice of fluorophore is critical to the success of these experiments. Red and far-red fluorescent dyes have emerged as particularly powerful tools due to their distinct advantages over shorter-wavelength (blue and green) probes. Light in the red and near-infrared (NIR) spectrum exhibits reduced phototoxicity, deeper tissue penetration, and minimized overlap with cellular autofluorescence.[1][2][3] These properties make red fluorescent dyes ideal for a wide range of applications, from tracking single molecules to performing whole-body imaging in animal models.[2][4]

This guide provides a comprehensive overview of the core applications of red fluorescent dyes in live-cell imaging, detailed experimental protocols, and a comparative analysis of their properties to aid researchers in selecting the optimal tools for their specific needs.

Core Advantages of Red-Shifted Fluorophores

The utility of red fluorescent dyes stems from the fundamental properties of longer-wavelength light.

dot

Caption: Advantages of red-shifted light for live-cell imaging.

Categories of Red Fluorescent Dyes

Red fluorescent probes can be broadly classified into two major categories: genetically encoded fluorescent proteins (FPs) and synthetic small-molecule dyes.

-

Red Fluorescent Proteins (RFPs): These are genetically encoded reporters that can be fused to a protein of interest, allowing for specific and targeted labeling within living cells.[2] Since their initial discovery in corals, numerous RFP variants like mCherry and mScarlet have been engineered for improved brightness, photostability, and monomeric behavior, making them staples for tracking protein localization and dynamics.[2][5][6]

-

Small-Molecule Dyes: These synthetic organic fluorophores offer several advantages, including small size, high brightness, and often superior photostability compared to FPs.[2] Many are cell-permeable and designed to specifically accumulate in certain organelles or bind to particular cellular structures, such as the mitochondria, lysosomes, or actin cytoskeleton.[7][8][9][10]

Key Applications and Dye Selection

The selection of a red fluorescent dye is dictated by the specific cellular component or process under investigation.

Organelle and Structural Staining

Visualizing the dynamic organization of subcellular structures is a primary application of live-cell imaging. Several small-molecule red dyes have been developed for specific organelle labeling.

-

Mitochondria: MitoTracker Red CMXRos is a cell-permeant dye that accumulates in mitochondria, dependent on membrane potential.[7][11][12] It contains a mildly thiol-reactive chloromethyl group that allows it to be retained after aldehyde fixation.[7][11]

-

Lysosomes: LysoTracker Red DND-99 is a fluorescent acidotropic probe for labeling and tracking acidic organelles in live cells.[9][13][14] It is highly selective for lysosomes and consists of a fluorophore linked to a weak base that becomes protonated and trapped in the acidic environment.[9][14]

-

Plasma Membrane: CellMask™ Orange and Deep Red stains are amphipathic molecules that rapidly and uniformly label the plasma membrane in live cells.[10][15] They are slow to internalize, providing a stable fluorescent signal at the cell boundary for 30-90 minutes, and the staining pattern is retained after fixation.[10][16]

-

Actin Cytoskeleton: SiR-Actin is a far-red, fluorogenic, and cell-permeable probe for imaging F-actin.[8][17] Based on the actin-binding natural product jasplakinolide and the silicon rhodamine (SiR) fluorophore, its fluorescence increases significantly upon binding to F-actin, resulting in a high signal-to-noise ratio without requiring wash steps.[17][18]

Quantitative Data: Photophysical Properties of Common Red Dyes

The performance of a fluorescent dye is defined by its photophysical properties. The following table summarizes key parameters for commonly used red dyes to facilitate comparison and selection.

| Dye/Protein | Type | Excitation Max (nm) | Emission Max (nm) | Target/Application |

| MitoTracker Red CMXRos | Small Molecule | 579[19] | 599[19] | Live-cell mitochondrial staining |

| LysoTracker Red DND-99 | Small Molecule | 577[9] | 590[9] | Live-cell lysosomal staining |

| CellMask™ Orange | Small Molecule | 554[10] | 567[10] | Live-cell plasma membrane staining |

| CellMask™ Deep Red | Small Molecule | 649[15] | 666[15] | Live-cell plasma membrane staining |

| SiR-Actin | Small Molecule | 652[17] | 674[17] | Live-cell F-actin staining |

| SPY555-Actin | Small Molecule | 555[20] | 580[20] | Live-cell F-actin staining |

| mCherry | Fluorescent Protein | 587 | 610 | Genetically encoded protein tag |

| mScarlet | Fluorescent Protein | 569 | 594 | Genetically encoded protein tag |

Experimental Protocols

Accurate and reproducible results in live-cell imaging depend on meticulous adherence to optimized protocols. The following sections provide detailed methodologies for the key small-molecule dyes discussed.

General Live-Cell Imaging Workflow

The process for live-cell imaging follows a standardized workflow, from cell preparation to image acquisition and analysis.

dot

Caption: A generalized workflow for live-cell fluorescence imaging.

Protocol 1: Staining Mitochondria with MitoTracker Red CMXRos

This protocol is optimized for adherent cells grown on glass-bottom dishes.

Materials:

-

MitoTracker® Red CMXRos (e.g., Thermo Fisher M7512)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Stock Solution Preparation (1 mM): Allow the vial of MitoTracker Red CMXRos (50 µg) to warm to room temperature. Reconstitute the lyophilized solid in high-quality DMSO (e.g., 94.1 µL for a 1 mM stock).[11] Mix well, aliquot, and store at -20°C, protected from light.[7][11] The solution is stable for up to 6 months.[19]

-

Working Solution Preparation (50-200 nM): On the day of the experiment, dilute the 1 mM stock solution into pre-warmed, serum-containing complete culture medium to achieve the final desired concentration.[7][11] For a 200 nM solution, dilute the stock 1:5000 (e.g., 1 µL stock into 5 mL of medium).[7] Protect the working solution from light.

-

Cell Labeling: Remove the culture medium from the cells and add the pre-warmed MitoTracker working solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C and 5% CO₂.[11] The optimal time may vary by cell type.

-

Wash and Image: Remove the staining solution, wash the cells with fresh, pre-warmed medium, and immediately proceed with imaging under standard rhodamine (or Cy3) filter sets.[7]

-

(Optional) Fixation: After staining, cells can be fixed with 4% paraformaldehyde (PFA) or ice-cold methanol.[11][12] The signal is retained after fixation.[19]

Protocol 2: Staining Lysosomes with LysoTracker Red DND-99

This protocol is suitable for adherent or suspension cells.

Materials:

-

LysoTracker® Red DND-99 (e.g., Thermo Fisher L7528)

-

DMSO

-

Complete cell culture medium or appropriate buffer (e.g., PBS), pre-warmed to 37°C

Procedure:

-

Stock Solution (1 mM): LysoTracker Red is typically supplied as a 1 mM solution in DMSO. Store at -20°C, protected from light.[14]

-

Working Solution Preparation (50-100 nM): Warm the stock solution to room temperature. Dilute the 1 mM stock into pre-warmed complete medium to a final concentration of 50-100 nM.[13][14] For a 60 nM solution, add 6 µL of stock to 100 mL of medium. Prepare this solution fresh for each use.[13]

-

Cell Labeling:

-

Incubation: Incubate the cells for 30-120 minutes at 37°C, protected from light.[13][14] Optimal incubation time should be determined empirically.

-

Wash and Image: For adherent cells, replace the staining solution with fresh medium.[13] For suspension cells, pellet, wash once with PBS, and resuspend in fresh medium.[9] Image immediately using a fluorescence microscope.

Protocol 3: Staining F-Actin with SiR-Actin

This protocol is designed for minimal perturbation of actin dynamics.

Materials:

-

SiR-Actin Kit (e.g., Spirochrome SC001)

-

Anhydrous DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

(Optional) Verapamil

Procedure:

-

Stock Solution Preparation (1 mM): Prepare a 1 mM stock solution of SiR-Actin in anhydrous DMSO.[17] Store at -20°C.

-

Working Solution Preparation (100 nM - 1 µM): Dilute the stock solution in pre-warmed medium to the desired final concentration. For long-term imaging where actin dynamics are critical, use a concentration of ≤100 nM. For a quick, strong stain, a higher concentration (e.g., 1 µM) can be used initially.[17]

-

Note on Efflux Pumps: Some cell lines express efflux pumps that can remove the dye. If staining is poor, the addition of a broad-spectrum efflux pump inhibitor like verapamil (e.g., 10 µM) to the staining solution can significantly improve results.[17]

-

-

Cell Labeling: Replace the culture medium with the SiR-Actin working solution.

-

Incubation: Incubate for 1-2 hours at 37°C.[8]

-

Imaging: Image the cells directly in the staining solution. No wash step is required, as the probe is fluorogenic.[17][18] For improved signal-to-noise, an optional wash step (replacing the staining solution with fresh medium) can be performed.[17] Imaging is best performed using standard Cy5 filter sets (Ex/Em: ~650/670 nm).[17][18]

Protocol 4: Staining Plasma Membrane with CellMask™ Orange

This protocol provides uniform labeling of the cell surface.

Materials:

-

CellMask™ Orange Plasma Membrane Stain (e.g., Thermo Fisher C10045)

-

Physiologically relevant buffer (e.g., Live Cell Imaging Solution or HBSS), pre-warmed to 37°C

Procedure:

-

Working Solution Preparation (1X): The stain is supplied as a 1000X concentrate. Prepare a fresh 1X working solution by diluting the concentrate 1:1000 in a warm, physiologically relevant buffer or medium.[10][15] For example, add 5 µL of the stain to 5 mL of medium. The optimal concentration may range from 0.5X to 1.5X depending on the cell type.[15]

-

Cell Labeling: Remove the culture medium from adherent cells grown on coverslips and add the 1X working solution.

-

Incubation: Incubate at 37°C for 5-10 minutes. Do not exceed 15 minutes, as this can lead to internalization.

-

Wash and Image: Remove the staining solution and gently wash the cells 2-3 times with fresh buffer.[10] Mount the coverslip and image immediately.[10] The staining should remain stable on the plasma membrane for 30-90 minutes.[15][16]

Troubleshooting and Considerations

-

Phototoxicity: A primary concern in live-cell imaging. It can be minimized by using the lowest possible excitation light intensity, reducing exposure time, and using highly sensitive detectors.[21][22] Red-shifted dyes are inherently less phototoxic than their blue or green counterparts.[1][3]

-

Background Fluorescence: Can arise from cellular autofluorescence or unbound dye. Using phenol red-free medium is crucial.[22][23] For dyes that are not fluorogenic, ensure thorough washing to remove excess probe.

-

Dye Concentration and Incubation Time: The concentrations and times provided are starting points. These parameters must be optimized for each cell type and experimental condition to achieve bright staining with minimal toxicity.[17][21] High dye concentrations can lead to artifacts, such as mitochondrial swelling with MitoTracker dyes.[24]

-

Filter Sets: Always use filter sets (excitation filter, dichroic mirror, and emission filter) that are specifically optimized for the chosen fluorophore to maximize signal collection and minimize bleed-through from other fluorescent channels in multi-color experiments.[21]

Conclusion

Red fluorescent dyes offer a powerful and versatile toolkit for live-cell imaging. Their favorable photophysical properties—particularly reduced phototoxicity and deep tissue penetration—enable researchers to conduct longer, more complex experiments with higher fidelity than is possible with shorter-wavelength probes. From genetically encoded RFPs that report on protein behavior to small-molecule dyes that illuminate the intricate dynamics of organelles, red fluorophores are pushing the boundaries of what can be observed inside living cells. By carefully selecting the appropriate dye and optimizing experimental protocols, researchers can harness the full potential of these tools to gain unprecedented insights into the dynamic processes that govern life.

References

- 1. Deep red fluorescent proteins – The Live Cell Imaging facility [microscopykarolinska.se]

- 2. Red Fluorescent Proteins: Advanced Imaging Applications and Future Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemists create red fluorescent dyes that may enable clearer biomedical imaging | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. news-medical.net [news-medical.net]

- 6. journals.biologists.com [journals.biologists.com]

- 7. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

- 8. synentec.com [synentec.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. emulatebio.com [emulatebio.com]

- 13. Protocol — LysoTracker® Red DND-99 Live-Cell Staining �26 HCS Analysis [protocols.io]

- 14. apexbt.com [apexbt.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. CellMask™ Orange Plasma Membrane Stain, 100 μL - FAQs [thermofisher.com]

- 17. spirochrome.com [spirochrome.com]

- 18. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 22. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Lumafluor Red Retrobeads™: A Technical Guide for Retrograde Neuronal Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lumafluor Red Retrobeads™, a highly effective tool for retrograde neuronal tracing. This document outlines the core properties, detailed experimental protocols, and key performance data to enable robust and reliable application in neuroscience research and drug development.

Core Principles and Advantages

Lumafluor Red Retrobeads™ are fluorescently labeled latex microspheres designed for in vivo and in vitro studies of neuronal connectivity. The underlying principle involves the injection of these beads into a specific target region of the nervous system. The beads are then taken up by the axon terminals of neurons that project to this injection site, primarily through endocytosis, and are subsequently transported retrogradely to the parent cell body.[1]

Key advantages of Lumafluor Red Retrobeads™ include:

-

High Efficacy and Stability: The labeling is permanent, with signals persisting in living cells for over a year without degradation.[2][3]

-

Biocompatibility: No toxic effects on neurons or host animals have been observed, ensuring the physiological integrity of the traced pathways.[4]

-

Precise and Confined Labeling: Red Retrobeads™ exhibit minimal diffusion from the injection site, typically less than 1 mm, which allows for highly detailed and accurate mapping of neuronal connections.[4]

-

Broad Compatibility: These tracers are compatible with a wide range of other experimental techniques, including anterograde tracing, immunohistochemistry, and in situ hybridization.[3][5]

Quantitative Data Summary

The physical and spectral properties of Lumafluor Red Retrobeads™ are summarized below, providing essential parameters for experimental design and imaging.

| Property | Specification | Citation(s) |

| Excitation Wavelength | 530 nm | [5] |

| Emission Wavelength | 590 nm | [5] |

| Particle Size | Latex microspheres (Typical diameter reported as 0.02-0.2 µm) | [6] |

| Recommended Dilution | Supplied as a concentrate. Can be diluted up to 1:4 with distilled water or standard salt solutions (e.g., NaCl, KCl). Use full strength for initial experiments. | [4] |

| Injection Volume | Local Circuits: 30-50 nlRoutine Tracing: 0.1-0.3 µl | [4] |

| Diffusion Radius | < 1 mm from the injection site | [4] |

| In Vivo Stability | Labeling is stable for over 14 months. Cells are considered permanently marked. | [4] |

| Recommended Survival Time | Warm-blooded vertebrates: 24 hours (minimum); labeling intensity increases up to 48 hours.Cold-blooded vertebrates: 1 week (recommended initial time). | [4] |

| Storage Conditions | Refrigerate in a humidified container. Do Not Freeze. | [4] |

Experimental Protocols

Successful retrograde tracing with Lumafluor Red Retrobeads™ relies on meticulous adherence to validated protocols. The following sections provide detailed methodologies for their application.

Preparation and Handling

-

Storage: Upon receipt, store the bead solution in a refrigerator within a humidified container to prevent evaporation. Do not freeze the solution, as this will render the beads unusable.[4]

-

Dilution: Red Retrobeads™ are supplied as a concentrated suspension in distilled water. For most applications, particularly initial experiments, using the solution at its original concentration is strongly recommended. If dilution is necessary, a ratio of up to 1:4 in sterile distilled water or a standard salt solution (e.g., NaCl, KCl) can be used without significant loss of labeling quality in systems like the rat visual cortex.[4]

Injection Procedure

-

Method: Pressure injection is the recommended method for delivering the beads. This can be accomplished using a Hamilton syringe, a glass micropipette connected to a nanoliter injector, or a pressurized air system. Iontophoretic application is not recommended.[4]

-

Injection Volume: For tracing local microcircuits, use very small volumes of 30-50 nl. For routine retrograde tracing of larger pathways, volumes of 0.1-0.3 µl are appropriate.

-

Injection Strategy: Due to the limited diffusion of the beads, multiple injections should be made to cover a large target structure comprehensively.[4]

Post-Injection Survival Period

-

Warm-Blooded Animals: The minimum survival time to allow for sufficient retrograde transport is approximately 24 hours. The intensity of the fluorescent signal in the cell bodies will increase with longer survival times, up to about 48 hours, after which it remains constant.[4]

-

Cold-Blooded Animals: Transport is slower in cold-blooded species. An initial survival time of at least one week is recommended.[4]

Tissue Fixation and Processing

-

Perfusion and Fixation: The standard and recommended fixation procedure begins with a vascular wash using 0.1 M phosphate buffer, followed by perfusion with 4% paraformaldehyde in 0.1 M phosphate buffer (pH 7.4). Avoid using glutaraldehyde , as it can induce substantial tissue autofluorescence that may obscure the labeled neurons.[4]

-

Sectioning: After fixation and appropriate cryoprotection (e.g., sucrose gradient), the brain tissue should be frozen and sectioned on a sliding microtome or cryostat. To minimize background autofluorescence, using thinner sections (e.g., 30 µm) is advisable.[4]

-

Slide Mounting and Storage: Collect sections in phosphate buffer and mount them onto gelatin-coated slides. The slides should be air-dried completely.[4]

-

Clearing and Coverslipping: Dried slides can be cleared by immersing in xylene for approximately 1 minute. Coverslip the slides using a compatible mounting medium such as Fluoromount or Krystalon. Avoid glycerol-based mounting media , as they will cause the bead fluorescence to fade rapidly. Brief exposure to alcohols and xylenes is generally safe, but prolonged exposure (over 5 minutes) can damage the beads.[4]

-

Long-Term Storage: If slides are stored in the dark, the cellular labeling will remain stable for at least one year.[4]

Visualization and Imaging

-

Microscopy: The dye in Red Retrobeads™ is rhodamine-based. Therefore, any standard fluorescence filter set designed for rhodamine can be used for visualization. Good results have been reported with standard filter sets from major microscope manufacturers.[4]

-

Objective Choice: Labeled cells are typically not visible with low-power, low numerical aperture objectives (e.g., 4x, 10x). Higher magnification is required for clear visualization.[4]

-

Photostability: The fluorescence is highly stable and does not fade appreciably, even after prolonged periods of observation or photomicrography.[5]

Experimental Workflow Diagram

The following diagram illustrates the standard experimental workflow for retrograde neuronal tracing using Lumafluor Red Retrobeads™.

Retrograde tracing experimental workflow.

References

The Evolution of Seeing the Living: A Technical Guide to Supravital Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and core methodologies of supravital staining, a vital technique for the visualization and analysis of living cells. From its early observational roots to its modern applications in high-throughput screening and diagnostics, supravital staining remains a cornerstone of cellular and molecular biology. This document provides a comprehensive overview of the key techniques, detailed experimental protocols, and the underlying cellular mechanisms, empowering researchers to effectively harness the power of these methods.

A Historical Perspective: From Simple Dyes to Sophisticated Probes

The practice of staining living cells, or vital staining, predates the use of dyes on fixed tissues.[1] The term "supravital staining" specifically refers to the staining of living cells that have been removed from an organism, as opposed to "intravital staining," where the dye is introduced into the living body.[2] Early investigations in the late 19th and early 20th centuries utilized readily available textile dyes to observe the morphology and behavior of living cells.

One of the earliest pioneers, Paul Ehrlich, used methylene blue in the 1880s for the supravital staining of nerve fibers.[3] Around the same time, neutral red was employed to study the granular structures within cells. These early explorations laid the groundwork for understanding that different dyes exhibited selective affinity for specific cellular components, providing the first glimpses into the intricate internal landscape of the living cell.

The development of supravital staining has been marked by key milestones, including the introduction of Janus green B for specifically visualizing mitochondria and the use of brilliant cresyl blue and new methylene blue for the enumeration of reticulocytes, which remains a critical diagnostic tool in hematology.[4] The evolution of microscopy techniques, from simple light microscopy to fluorescence and confocal microscopy, has further expanded the capabilities of supravital staining, allowing for more detailed and dynamic observations of cellular processes.

Core Principles and Mechanisms of Supravital Staining

Supravital stains are small molecules that can penetrate the cell membrane of living cells and selectively accumulate in specific organelles or compartments. The mechanisms of uptake and localization are diverse and depend on the chemical properties of the dye and the physiological state of the cell. Understanding these mechanisms is crucial for the correct interpretation of staining patterns and for the design of robust experimental protocols.

Several key principles govern the efficacy of supravital staining:

-

Cell Membrane Permeability: The dye must be able to cross the plasma membrane of a living cell. This is often facilitated by the lipophilic nature of the dye.

-

Selective Accumulation: Once inside the cell, the dye concentrates in specific organelles or structures. This can be driven by factors such as pH gradients, membrane potential, or enzymatic activity.

-

Low Cytotoxicity: Ideally, the staining process should have minimal impact on cell viability and function, allowing for the observation of cells in a near-native state.

The following sections delve into the specific uptake mechanisms of several commonly used supravital stains.

Key Supravital Stains: Mechanisms and Applications

The selection of a supravital stain is dictated by the specific cellular component or process under investigation. This section details the mechanisms of action and primary applications of several widely used supravital dyes.

Janus Green B: Illuminating the Powerhouse of the Cell

Janus Green B is a classic supravital stain that specifically targets mitochondria. Its ability to selectively stain these organelles is linked to the activity of the mitochondrial electron transport chain.

Cellular Uptake and Localization Workflow of Janus Green B

Caption: Workflow of Janus Green B uptake and mitochondrial staining.

Rhodamine 123: A Fluorescent Probe for Mitochondrial Membrane Potential

Rhodamine 123 is a fluorescent cationic dye that accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential (ΔΨm). This property makes it a valuable tool for assessing mitochondrial function and cell viability.

Cellular Uptake and Localization Workflow of Rhodamine 123

Caption: Workflow of Rhodamine 123 uptake driven by mitochondrial membrane potential.

Neutral Red: Visualizing Lysosomal Compartments

Neutral red is a weak cationic dye that readily penetrates cell membranes and accumulates in acidic compartments, most notably lysosomes. This property allows for the visualization of these organelles and can be used to assess cell viability and lysosomal function.

Cellular Uptake and Sequestration Workflow of Neutral Red

Caption: Workflow of Neutral Red accumulation in acidic lysosomes.

Fluorescein Diacetate (FDA): A Marker of Esterase Activity and Membrane Integrity

Fluorescein diacetate (FDA) is a non-fluorescent molecule that can passively diffuse into cells. Once inside, it is hydrolyzed by intracellular non-specific esterases into the fluorescent compound fluorescein. The accumulation of fluorescein is therefore indicative of both membrane integrity and enzymatic activity.

Cellular Uptake and Hydrolysis Workflow of Fluorescein Diacetate

Caption: Workflow of Fluorescein Diacetate conversion in viable cells.

Propidium Iodide (PI): A Fluorescent Indicator of Cell Death

Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells. It is commonly used to identify dead cells in a population, as it can pass through the compromised membranes of non-viable cells and bind to DNA, exhibiting a significant increase in fluorescence.

Uptake Mechanism of Propidium Iodide in Non-Viable Cells

Caption: Differential uptake of Propidium Iodide by viable and non-viable cells.

Quantitative Data Summary

The following tables provide a summary of quantitative data for commonly used supravital stains, including recommended concentrations, incubation times, and observed cell viability. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Table 1: Common Supravital Stains and Recommended Protocols

| Supravital Stain | Target Organelle/Molecule | Typical Concentration | Typical Incubation Time | Incubation Temperature |

| New Methylene Blue | Ribosomal RNA in Reticulocytes | 0.5% (w/v) in saline/citrate buffer | 15-20 minutes | 37°C |

| Brilliant Cresyl Blue | Ribosomal RNA in Reticulocytes, Heinz bodies | 1% (w/v) in saline/citrate buffer | 15-20 minutes | 37°C |

| Janus Green B | Mitochondria | 0.01% - 0.02% (w/v) | 10-30 minutes | Room Temperature |

| Neutral Red | Lysosomes | 1:10,000 to 1:100,000 dilution of stock | 15-30 minutes | 37°C |

| Rhodamine 123 | Mitochondria (membrane potential) | 1-10 µg/mL | 15-30 minutes | 37°C |

| Fluorescein Diacetate | Cytoplasm (esterase activity) | 1-10 µM | 5-15 minutes | Room Temperature |

| Propidium Iodide | DNA (in non-viable cells) | 1-10 µg/mL | 5-15 minutes | Room Temperature |

Table 2: Comparative Cell Viability with Different Supravital Stains

| Supravital Stain | Cell Type | Concentration | Incubation Time | Cell Viability (%) | Reference |

| Methylene Blue Chloride | Human Mammary Epithelial | 10 µg/mL | 1.5 hours | No significant effect | [5] |

| Brilliant Cresyl Blue | Human Reticulocytes | 1% | 20 minutes | >95% (qualitative) | [6] |

| New Methylene Blue | Human Reticulocytes | 0.5% | 20 minutes | >95% (qualitative) | [6] |

| Neutral Red | Hamster SV40 Tumor Cells | Not specified | Not specified | Viability correlated with dye retention | [7] |

| Rhodamine 123 | Various | 1-10 µg/mL | 30 minutes | Generally low toxicity | - |

| Fluorescein Diacetate | Various | 1-10 µM | 15 minutes | High for viable cells | - |

| Propidium Iodide | Various | 1-10 µg/mL | 15 minutes | Stains non-viable cells | - |

Note: Quantitative cell viability data for many traditional supravital stains is often qualitative or application-specific. Modern fluorescent viability assays provide more precise quantitative measurements.

Detailed Experimental Protocols

This section provides detailed methodologies for key supravital staining experiments.

Protocol for Reticulocyte Staining with New Methylene Blue

Objective: To enumerate reticulocytes in a blood sample as an indicator of erythropoietic activity.

Materials:

-

New Methylene Blue staining solution (0.5g New Methylene Blue, 1.6g Potassium Oxalate, 100mL distilled water)

-

Whole blood collected in EDTA

-

Glass microscope slides and coverslips

-

Pasteur pipettes

-

Incubator at 37°C

-

Microscope with oil immersion objective

Procedure:

-

In a small test tube, mix equal volumes of whole blood and New Methylene Blue staining solution (e.g., 2-3 drops of each).

-

Incubate the mixture at 37°C for 15-20 minutes.

-

After incubation, gently resuspend the cells.

-

Place a small drop of the stained blood onto a clean microscope slide and prepare a thin smear.

-

Allow the smear to air dry completely. Do not heat fix.

-

Examine the smear under the oil immersion objective.

-

Count the number of reticulocytes (cells containing blue-staining reticular material) per 1000 red blood cells.

-

Calculate the reticulocyte percentage.

Protocol for Heinz Body Staining with Brilliant Cresyl Blue

Objective: To detect the presence of Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells.

Materials:

-

Brilliant Cresyl Blue staining solution (1g Brilliant Cresyl Blue, 0.4g Sodium Citrate, 100mL 0.9% saline)

-

Whole blood collected in EDTA

-

Glass microscope slides and coverslips

-

Pasteur pipettes

-

Incubator at 37°C

-

Microscope with oil immersion objective

Procedure:

-

Mix equal parts of whole blood and Brilliant Cresyl Blue solution in a test tube.

-

Incubate the mixture at 37°C for 20-30 minutes.

-

Prepare a thin blood smear on a glass slide.

-

Allow the smear to air dry.

-

Examine the slide under a microscope using the oil immersion lens.

-

Heinz bodies will appear as small, round, blue-purple inclusions, often near the cell membrane.

Troubleshooting Common Issues in Supravital Staining

Effective supravital staining requires careful attention to detail. The following table outlines common problems and their potential solutions.

Table 3: Troubleshooting Guide for Supravital Staining

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or no staining | - Incorrect dye concentration- Insufficient incubation time or temperature- Inactive or expired stain | - Prepare fresh staining solution and verify concentration- Optimize incubation time and temperature for your cell type- Use a fresh batch of stain |

| Excessive background staining | - Incomplete washing- Precipitated stain | - Gently wash cells after staining (if protocol allows)- Filter the staining solution before use |

| Cell death or morphological changes | - High dye concentration (toxicity)- Prolonged incubation- Phototoxicity (for fluorescent dyes) | - Perform a dose-response curve to determine the optimal, non-toxic dye concentration- Reduce incubation time- Minimize exposure to excitation light |

| Uneven staining | - Inadequate mixing of cells and stain- Cell clumping | - Ensure thorough but gentle mixing- Use cell dissociation reagents if necessary and perform staining in suspension |

The Future of Supravital Staining: From Microscopy to High-Content Screening

While traditional microscopic observation remains a valuable application of supravital staining, the field has significantly evolved. The development of fluorescent probes and the advent of flow cytometry and high-content screening (HCS) have revolutionized the use of these techniques.[8] Modern supravital stains are integral to a wide range of applications, including:

-

Drug Discovery and Development: Assessing the cytotoxic effects of new drug candidates on various cell lines.

-

Clinical Diagnostics: Automated reticulocyte counting and identification of abnormal blood cells.

-

Cell Biology Research: Real-time imaging of dynamic cellular processes such as mitochondrial function, endocytosis, and apoptosis.

-

Toxicology: Evaluating the impact of environmental toxins and nanoparticles on cell viability and function.

The continued development of novel, more specific, and less toxic supravital probes, coupled with advancements in imaging and analytical technologies, will undoubtedly further expand the frontiers of what we can learn from observing the intricate world of the living cell.

References

- 1. An evaluation of synthetic and natural supravital stains for the cytological examination of dissociated cells in a microfluidic channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Supravital staining - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. supravital stains.p ptx | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Staining Methods and Human Factors on Accuracy of Manual Reticulocyte Enumeration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular supravital stain delocalization as an assay for antibody-dependent complement-mediated cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beckman.com [beckman.com]

The Researcher's Guide to Red Fluorescent Probes for Cellular Imaging

An In-depth Technical Guide for Scientists and Drug Development Professionals

The use of fluorescent probes has revolutionized our ability to visualize and comprehend the intricate workings of living cells. Among the diverse palette of available fluorophores, red fluorescent probes have emerged as particularly powerful tools. Their longer excitation and emission wavelengths minimize cellular autofluorescence and phototoxicity, and allow for deeper tissue penetration, making them ideal for a wide range of applications in cellular imaging, particularly in the context of live-cell analysis and drug discovery.

This technical guide provides a comprehensive overview of red fluorescent probes, detailing their photophysical properties, experimental applications, and the signaling pathways they can illuminate.

Core Concepts in Red Fluorescent Probes

Red fluorescent probes can be broadly categorized into two main classes: genetically encoded fluorescent proteins and synthetic small-molecule dyes.

-

Red Fluorescent Proteins (RFPs): These are genetically encoded reporters that can be fused to a protein of interest, allowing for the specific labeling and tracking of that protein within a living cell. Derived from marine organisms, numerous RFPs have been engineered to improve their brightness, photostability, and monomeric properties.

-

Small-Molecule Red Fluorescent Dyes: These synthetic probes offer a versatile alternative to RFPs. They can be designed to target specific organelles or molecules, or to respond to changes in the cellular microenvironment (e.g., pH, ion concentration). Their small size often minimizes potential interference with biological processes.

The selection of an appropriate red fluorescent probe is critical for successful cellular imaging and depends on several factors, including the specific biological question, the imaging modality, and the experimental model.

Quantitative Comparison of Red Fluorescent Probes

To facilitate the selection process, the following tables summarize the key photophysical properties of commonly used red fluorescent proteins and small-molecule dyes.

Table 1: Photophysical Properties of Selected Red Fluorescent Proteins

| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness* |

| mCherry | 587 | 610 | 72,000 | 0.22 | 15.8 |

| mKate2 | 588 | 633 | 52,500 | 0.40 | 21.0 |

| mRuby2 | 559 | 600 | 113,000 | 0.38 | 42.9 |

| mScarlet | 569 | 594 | 100,000 | 0.70 | 70.0 |

| mSandy1 | 593 | 609 | 80,800 | 0.26 | 21.0[1] |

| mSandy2 | 591 | 606 | 80,000 | 0.35 | 28.0[1] |

*Brightness is calculated as the product of the Molar Extinction Coefficient and the Quantum Yield.

Table 2: Photophysical Properties of Selected Small-Molecule Red Fluorescent Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Target/Application |

| Rhodamine Derivatives | |||||

| JF₆₃₂ | 632 | 649 | 139,000 | 0.54 | General labeling |

| Si-Q-rhodamine | 637 | 654 | 77,000 | 0.38 | General labeling |

| Organelle-Specific Dyes | |||||

| LysoTracker Red DND-99 | 577 | 590 | N/A | N/A | Acidic organelles (Lysosomes) |

| MitoTracker Red CMXRos | 579 | 599 | N/A | N/A | Mitochondria |

| CellMask™ Deep Red | 649 | 666 | N/A | N/A | Plasma Membrane[2] |

| DiD | 644 | 665 | N/A | N/A | Plasma Membrane |

| Nuclear Stains | |||||

| 7-AAD | 546 | 647 | N/A | N/A | Nucleus (Fixed cells)[1] |

| TO-PRO-3 | 642 | 661 | N/A | N/A | Nucleus (Fixed cells)[1] |

| BioTracker 650 Red Nuclear Dye | ~650 | ~670 | N/A | N/A | Nucleus (Live cells) |

| Apoptosis/Caspase Probes | |||||

| Red-DEVD-FMK | ~540 | ~570 | N/A | N/A | Active Caspase-3 |

| 660-DEVD-FMK | ~660 | ~685-690 | N/A | N/A | Active Caspase-3/7[3] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful cellular imaging experiments. The following sections provide step-by-step methodologies for common applications of red fluorescent probes.

Protocol 1: Live-Cell Imaging of Lysosomes with LysoTracker Red

This protocol describes the labeling of acidic organelles, primarily lysosomes, in living cells using LysoTracker Red DND-99.

Materials:

-

LysoTracker Red DND-99 (stock solution in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Prepare Staining Solution: Dilute the LysoTracker Red DND-99 stock solution in pre-warmed live-cell imaging medium to a final concentration of 50-75 nM.

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (e.g., excitation ~577 nm, emission ~590 nm).

Protocol 2: Detection of Apoptosis via Active Caspase-3 Staining

This protocol details the detection of active caspase-3, a key marker of apoptosis, using a red fluorescently labeled inhibitor.

Materials:

-

Red-DEVD-FMK (or similar red fluorescent caspase-3 inhibitor)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Control cells (not treated with apoptosis inducer)

-

Fluorescence microscope

Procedure:

-

Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent for the desired time. Include a negative control of untreated cells.

-

Prepare Staining Solution: Dilute the Red-DEVD-FMK probe in complete cell culture medium to the manufacturer's recommended concentration.

-

Cell Staining: Add the staining solution directly to both the treated and control cells. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with wash buffer (if provided with the kit) or PBS.

-

Imaging: Observe the cells under a fluorescence microscope using a rhodamine or Texas Red filter set. Apoptotic cells will exhibit bright red fluorescence.

Protocol 3: Staining the Plasma Membrane of Live Cells

This protocol describes a general method for labeling the plasma membrane of live cells using a red fluorescent dye.

Materials:

-

CellMask™ Deep Red plasma membrane stain (or similar)[2]

-

Live-cell imaging medium or PBS

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Prepare Staining Solution: Dilute the plasma membrane stain in live-cell imaging medium or PBS to the recommended working concentration (e.g., 1-10 µM).

-

Cell Staining: Remove the culture medium and add the staining solution to the cells. Incubate for 5-10 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium or PBS.

-

Imaging: Image the cells using a fluorescence microscope with a Cy5 filter set (e.g., excitation ~649 nm, emission ~666 nm)[2].

Protocol 4: Visualizing Receptor-Mediated Endocytosis with Fluorescently Labeled Transferrin

This protocol allows for the visualization of clathrin-mediated endocytosis by tracking the uptake of red fluorescently labeled transferrin.

Materials:

-

Transferrin conjugated to a red fluorescent dye (e.g., Alexa Fluor 647)

-

Serum-free cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

-

4% paraformaldehyde (PFA) in PBS for fixation (optional)

-

Hoechst 33342 for nuclear counterstaining (optional)

Procedure:

-

Serum Starvation: To increase the number of available transferrin receptors on the cell surface, starve the cells in serum-free medium for 30-60 minutes at 37°C.[4]

-

Transferrin Uptake: Add pre-warmed serum-free medium containing the fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells.[4] Incubate for 1-15 minutes at 37°C to allow for internalization.[4]

-

Washing: Quickly wash the cells three times with ice-cold PBS to remove unbound transferrin and stop endocytosis.

-

Fixation and Counterstaining (Optional): Fix the cells with 4% PFA for 15 minutes at room temperature.[4] After fixation, cells can be permeabilized and stained with other markers, such as a nuclear counterstain like Hoechst 33342.[4]

-

Imaging: Image the cells on a fluorescence microscope. The internalized red fluorescent transferrin will appear as punctate structures within the cytoplasm.

Visualizing Cellular Signaling Pathways

Red fluorescent probes are invaluable for dissecting complex signaling pathways. The ability to visualize the localization and dynamics of key signaling molecules provides critical insights into cellular function.

Apoptosis: The Caspase-3 Activation Cascade

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. A key executioner of apoptosis is caspase-3. The activation of caspase-3 can be visualized in live cells using fluorogenic probes that consist of the caspase-3 recognition sequence (DEVD) linked to a red fluorophore and a quencher. In the absence of active caspase-3, the probe is intact and non-fluorescent. Upon cleavage by active caspase-3, the fluorophore is released from the quencher, resulting in a bright red fluorescent signal.

Receptor-Mediated Endocytosis: The Transferrin Uptake Pathway

Receptor-mediated endocytosis is a crucial process for the uptake of specific macromolecules, such as iron-bound transferrin. This process is initiated by the binding of transferrin to its receptor on the cell surface, followed by the formation of clathrin-coated pits and subsequent internalization into endosomes. By using red fluorescently labeled transferrin, this entire pathway can be visualized in real-time.

Conclusion

Red fluorescent probes are indispensable tools for modern cell biology and drug discovery. Their favorable photophysical properties enable high-contrast imaging in live cells with minimal perturbation. This guide has provided a comprehensive overview of the available red fluorescent probes, their quantitative characteristics, and detailed protocols for their application in visualizing key cellular structures and signaling pathways. By leveraging the information and methodologies presented here, researchers can effectively harness the power of red fluorescent probes to unravel the complexities of cellular function and accelerate the development of novel therapeutics.

References

- 1. Probes for the Nucleus—Section 12.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Nuclear Labeling | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

A Deep Dive into Neuronal Cartography: The Core Principles of Retrograde Tracing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of the nervous system, understanding the precise wiring of neural circuits is paramount to deciphering its function in both health and disease. Retrograde tracing, a cornerstone technique in neuroscience, offers a powerful lens through which to illuminate these connections, allowing researchers to map neuronal pathways from their synaptic terminals back to their cell bodies of origin. This guide provides a comprehensive overview of the fundamental principles of retrograde tracing, from the underlying biological mechanisms to detailed experimental protocols for key tracers, and a comparative analysis of their properties to aid in experimental design.

The Foundation: Axonal Transport as a Tracing Highway

The efficacy of retrograde tracing hinges on the neuron's own sophisticated intracellular transport system. Axonal transport is the cellular process responsible for moving organelles, proteins, and other molecules between the cell body (soma) and the distant axon terminals.[1] This bidirectional highway is broadly categorized into anterograde transport (from soma to terminal) and retrograde transport (from terminal to soma). Retrograde tracers are molecules or viral particles that are taken up at the axon terminal and then ferried back to the cell body by this intrinsic machinery.[2]

The primary molecular motor driving retrograde axonal transport is dynein , which moves cargo along microtubule tracks. Tracers, once internalized at the axon terminal, are typically enclosed within vesicles, such as signaling endosomes, which then engage with the dynein motor complex for their journey back to the soma.[3] Understanding this fundamental mechanism is crucial for interpreting tracing results and troubleshooting experimental challenges.

A Toolkit of Tracers: From Classic Dyes to Viral Vectors

The arsenal of retrograde tracers has expanded significantly over the years, offering a range of properties to suit diverse experimental needs. These can be broadly classified into two categories: traditional tracers and viral tracers.

Traditional Retrograde Tracers

These are typically fluorescent dyes or proteins that are taken up by axon terminals and transported retrogradely.

-

Horseradish Peroxidase (HRP): One of the first retrograde tracers, HRP is an enzyme that can be visualized through a histochemical reaction.[2] Its uptake is relatively inefficient as it occurs through passive endocytosis.[2]

-

Cholera Toxin Subunit B (CTB): The non-toxic B subunit of the cholera toxin is a highly sensitive retrograde tracer.[2] It binds to GM1 gangliosides on the neuronal membrane, leading to efficient receptor-mediated endocytosis.[4] CTB is available conjugated to various fluorophores, making it suitable for multi-labeling studies.

-

Fluorescent Dyes: A wide array of fluorescent dyes are available for retrograde tracing, each with its own spectral properties and transport characteristics. Common examples include:

-

Fluoro-Gold (FG): Known for its intense and long-lasting fluorescence, FG is a popular choice for retrograde tracing.[5][6] It is taken up by axon terminals and accumulates in lysosomes within the cell body.[7]

-

True Blue (TB) and Fast Blue (FB): These are other commonly used blue fluorescent tracers. Fast Blue is particularly noted for its long-term stability in labeled neurons.[8]

-

Fluoro-Ruby (FR): A red fluorescent tracer, often used in combination with other dyes for multi-labeling experiments due to its distinct emission spectrum.[9]

-

-

Fluorescent Microspheres (Retrobeads): These are latex beads coated with fluorescent dyes. They are readily taken up by axon terminals and provide punctate labeling within the cell body. They are generally considered non-toxic and show minimal diffusion.

Viral Retrograde Tracers

Neurotropic viruses have been engineered to serve as powerful tools for retrograde tracing, offering the advantage of signal amplification and, in some cases, transsynaptic tracing to map entire circuits.

-

Rabies Virus (RV): Rabies virus is a naturally retrograde transsynaptic tracer, meaning it can spread from one neuron to the next in a retrograde direction across synapses.[10] Genetically modified, glycoprotein-deleted rabies virus (RV-ΔG) is a popular tool for monosynaptic tracing, allowing for the identification of neurons directly presynaptic to a targeted cell population.[11] The virus enters the neuron through receptor-mediated endocytosis, with the p75 neurotrophin receptor (p75NTR) being one of the identified receptors.[12][13]

-

Pseudorabies Virus (PRV): Similar to rabies virus, PRV is a herpesvirus that can be used for transsynaptic tracing.[14] Different strains of PRV exhibit varying degrees of virulence and tropism.[15] The Bartha strain is an attenuated strain commonly used for retrograde transneuronal tracing.[16]

-

Adeno-Associated Virus (AAV): While most AAV serotypes are primarily used for anterograde tracing or as gene delivery vectors, engineered AAV capsids, such as AAV2-retro, have been developed to exhibit efficient retrograde transport.[17] These offer a less toxic alternative to other viral tracers.

Quantitative Comparison of Common Retrograde Tracers

Choosing the appropriate tracer is critical for the success of any retrograde tracing study. The following table summarizes key quantitative and qualitative properties of some of the most commonly used retrograde tracers.

| Tracer | Type | Transport Speed | Labeling Efficiency | Toxicity | Photostability | Transsynaptic |

| Cholera Toxin B (CTB) | Protein | Moderate | High | Low | Good | No |

| Fluoro-Gold (FG) | Fluorescent Dye | ~2 cm/day[18] | High | Moderate[5][6] | High | No |

| Fast Blue (FB) | Fluorescent Dye | Moderate | High | Low | Very High[8] | No |

| Fluoro-Ruby (FR) | Fluorescent Dye | Slow[9] | Moderate | Low | Good | No |

| Retrobeads | Microspheres | Moderate | High | Very Low | High | No |

| Rabies Virus (RV-ΔG) | Viral (monosynaptic) | Fast (7.5 mm/h)[19] | High | Moderate to High[17] | N/A (fluorescent protein) | Yes (monosynaptic) |

| Pseudorabies Virus (PRV) | Viral (polysynaptic) | Fast | High | High[17] | N/A (fluorescent protein) | Yes (polysynaptic) |

| AAV2-retro | Viral | Moderate | High | Low[17] | N/A (fluorescent protein) | No |

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for three commonly used retrograde tracers, covering the key steps from tracer injection to tissue processing and visualization.

Protocol 1: Retrograde Tracing with Cholera Toxin Subunit B (CTB)

1. Tracer Preparation:

-

Reconstitute lyophilized CTB conjugated to a fluorophore (e.g., Alexa Fluor 488) in sterile saline or phosphate-buffered saline (PBS) to a final concentration of 0.1-1.0%.

2. Animal Surgery and Tracer Injection:

-

Anesthetize the animal using an approved protocol.

-

Secure the animal in a stereotaxic frame.

-